molecular formula C8H16O4S B12848180 Ethyl (2-Methyl-propane-1-sulfonyl)-acetate

Ethyl (2-Methyl-propane-1-sulfonyl)-acetate

Cat. No.: B12848180
M. Wt: 208.28 g/mol
InChI Key: QPXNHHBIYACKIN-UHFFFAOYSA-N
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Description

Ethyl (2-Methyl-propane-1-sulfonyl)-acetate is an organic compound with a unique structure that combines an ethyl ester with a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate typically involves the reaction of 2-methylpropane-1-sulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Methylpropane-1-sulfonyl chloride+Ethyl acetateBaseEthyl (2-Methyl-propane-1-sulfonyl)-acetate+HCl\text{2-Methylpropane-1-sulfonyl chloride} + \text{Ethyl acetate} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 2-Methylpropane-1-sulfonyl chloride+Ethyl acetateBase​Ethyl (2-Methyl-propane-1-sulfonyl)-acetate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-Methyl-propane-1-sulfonyl)-acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: Reduction can lead to the formation of sulfides or thiols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of sulfides or thiols.

Scientific Research Applications

Ethyl (2-Methyl-propane-1-sulfonyl)-acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate involves its reactivity with various nucleophiles and electrophiles The sulfonyl group is highly reactive, allowing for the formation of diverse chemical bonds

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropane-1-sulfonyl Chloride: A precursor in the synthesis of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate.

    Ethyl Sulfonate: Similar ester structure but lacks the methyl group on the propane chain.

    Methyl Sulfonyl Acetate: Similar sulfonyl ester but with a methyl group instead of an ethyl group.

Properties

Molecular Formula

C8H16O4S

Molecular Weight

208.28 g/mol

IUPAC Name

ethyl 2-(2-methylpropylsulfonyl)acetate

InChI

InChI=1S/C8H16O4S/c1-4-12-8(9)6-13(10,11)5-7(2)3/h7H,4-6H2,1-3H3

InChI Key

QPXNHHBIYACKIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)CC(C)C

Origin of Product

United States

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